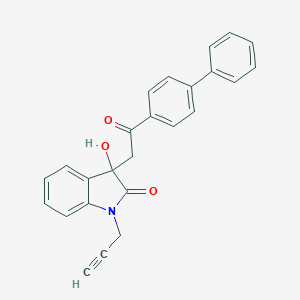
N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide, also known as BTA-EG6, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTA-EG6 is a fluorescent probe that has been used for the detection of various biological molecules, such as proteins and nucleic acids.
科学的研究の応用
N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide has been extensively used as a fluorescent probe in various scientific research applications. One of the most significant applications of this compound is in the detection of proteins. This compound has been used to detect the presence of proteins in biological samples, such as serum and urine, with high sensitivity and specificity. This compound has also been used to study protein-protein interactions and protein-ligand interactions.
This compound has also been used as a fluorescent probe for the detection of nucleic acids. This compound has been used to detect single-stranded DNA and RNA with high sensitivity and specificity. This compound has also been used to study DNA-protein interactions and RNA-protein interactions.
作用機序
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide involves the binding of the compound to the target molecule, followed by the emission of fluorescence upon excitation. This compound binds to proteins and nucleic acids through non-covalent interactions, such as hydrogen bonding and van der Waals interactions. The fluorescence emission of this compound is due to the intramolecular charge transfer from the naphthalene ring to the benzothiadiazole ring.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. The compound has been shown to be non-toxic and non-cytotoxic at concentrations used in scientific research applications. This compound has been used in various biological systems, such as cells and tissues, without affecting their normal physiological functions.
実験室実験の利点と制限
One of the main advantages of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide is its high sensitivity and specificity for the detection of proteins and nucleic acids. This compound has been shown to have a low background signal, which makes it an ideal fluorescent probe for biological samples. This compound is also relatively easy to synthesize and can be obtained in high yields.
One of the limitations of this compound is its limited photostability. This compound has been shown to photobleach quickly under prolonged exposure to light, which can limit its use in long-term experiments. This compound is also sensitive to pH changes, which can affect its fluorescence emission.
将来の方向性
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide. One of the areas of research is the development of more stable and photostable derivatives of this compound. Another area of research is the application of this compound in the study of protein and nucleic acid dynamics in living cells. This compound can also be used in the development of biosensors for the detection of proteins and nucleic acids in clinical samples.
合成法
The synthesis of N-2,1,3-benzothiadiazol-4-yl-3-methoxy-2-naphthamide involves the reaction of 2-naphthylamine and 2-mercaptobenzothiazole in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with 3-bromo-1-propanol in the presence of potassium carbonate to yield this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yields.
特性
分子式 |
C18H13N3O2S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-4-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H13N3O2S/c1-23-16-10-12-6-3-2-5-11(12)9-13(16)18(22)19-14-7-4-8-15-17(14)21-24-20-15/h2-10H,1H3,(H,19,22) |
InChIキー |
GYSHYZUVPGSHQE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=NSN=C43 |
正規SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=NSN=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)